Ethyl trifluoroacetate

Catalog No.
S702273
CAS No.
383-63-1
M.F
C4H5F3O2
M. Wt
142.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trifluoroacetate

CAS Number

383-63-1

Product Name

Ethyl trifluoroacetate

IUPAC Name

ethyl 2,2,2-trifluoroacetate

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

InChI

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

STSCVKRWJPWALQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoroacetic Acid Ethyl Ester; Ethyl Perfluoroacetate; Ethyl Trifluoroacetate; Ethyl α,α,α-Trifluoroacetate; NSC 220215; Trifluoroacetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C(F)(F)F

Synthesis of Fluorinated Compounds

Ethyl trifluoroacetate is a prominent precursor for the synthesis of a wide range of fluorinated organic compounds. The presence of the trifluoromethyl group (CF₃) introduces fluorine atoms, which can significantly impact the properties of the final molecule. This characteristic makes it valuable in the development of:

  • Pharmaceuticals: Incorporation of fluorine often enhances the metabolic stability and bioavailability of drug molecules. Ethyl trifluoroacetate serves as a building block in the synthesis of various fluorinated drugs, such as antifungal and anti-cancer medications [].
  • Agrochemicals: Fluorine substitution can improve the potency and selectivity of insecticides, herbicides, and fungicides. Ethyl trifluoroacetate plays a role in the synthesis of these molecules, contributing to the development of more effective and targeted agricultural products [].

Trifluoroacetylation Reactions

Ethyl trifluoroacetate acts as a crucial reagent in trifluoroacetylation reactions, introducing the trifluoroacetyl group (CF₃CO) to various organic molecules. This modification can influence the:

  • Physical properties: Trifluoroacetylation can alter solubility, acidity, and other physical properties, which can be advantageous for specific research applications [].
  • Chemical reactivity: The introduction of the trifluoroacetyl group can modulate the reactivity of the molecule, enabling further functionalization and tailoring of its properties [].

Synthesis of Other Functionalized Molecules

Beyond its role in fluorination and trifluoroacetylation, ethyl trifluoroacetate serves as a starting material for the synthesis of various other functionalized molecules.

  • Cyclization reactions: It participates in cyclization reactions, leading to the formation of various cyclic compounds with diverse applications [].
  • Metathesis reactions: Ethyl trifluoroacetate participates in metathesis reactions, involving the exchange of functional groups between molecules, enabling the creation of novel and complex structures [].

Ethyl trifluoroacetate is a colorless, odorless liquid classified as an organohalogen compound, specifically a member of the trifluoroacetate group. Its molecular formula is C₄H₅F₃O₂, and it is characterized by the presence of a trifluoroacetyl group, which significantly influences its chemical properties and reactivity. The compound is sparingly soluble in water but miscible with organic solvents such as chloroform and methanol .

Ethyl trifluoroacetate is a hazardous compound and requires proper handling due to the following properties:

  • Flammability: Highly flammable liquid and vapor with a flash point below room temperature.
  • Acute toxicity: Harmful if swallowed or inhaled, causing irritation to the respiratory tract and skin.
  • Skin and eye irritant: Contact with the liquid can cause irritation and burns.

Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with ethyl trifluoroacetate.
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat and ignition sources.
  • Dispose of waste according to local regulations.
, including:

  • Esterification: Reacts with alcohols to form esters under acidic conditions.
  • Amination: The trifluoroacetyl group can serve as a protecting group for amines, facilitating selective reactions .
  • Reactions with Organometallic Reagents: It reacts with organometallic compounds to produce α-methylene or α-keto acid derivatives .
  • Condensation Reactions: In the presence of bases like sodium hydroxide, it can undergo condensation with hydrazine and amidines to form substituted derivatives .

Ethyl trifluoroacetate can be synthesized through several methods:

  • Direct Esterification: Trifluoroacetic acid is reacted with ethanol in the presence of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures (25° to 110°C) to yield ethyl trifluoroacetate .
  • Triazine Reaction: Ethyl trifluoroacetate can also be produced by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol under acidic conditions .
  • Multistage Process: A more complex method involves multiple stages of esterification and purification to achieve high-purity ethyl trifluoroacetate .

Ethyl trifluoroacetate serves multiple purposes in various fields:

  • Organic Synthesis: It is widely used as an intermediate for synthesizing fluorinated organic compounds.
  • Pharmaceuticals: The compound is instrumental in developing drugs due to its role as a protecting group for amines.
  • Agricultural Chemicals: It is utilized in the synthesis of agrochemicals and other functional materials .

Similar Compounds: Comparison

Several compounds share similarities with ethyl trifluoroacetate due to their structural or functional characteristics. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Trifluoroacetic AcidCarboxylic AcidStrong acid used in esterification reactions
Methyl TrifluoroacetateEsterSimilar reactivity but with a methyl group
Propyl TrifluoroacetateEsterLonger alkyl chain compared to ethyl
2,2,2-TrifluoroethanolAlcoholRelated through the trifluoromethyl group

Ethyl trifluoroacetate stands out due to its specific use as an intermediate in synthesizing fluorinated compounds and its role as an amine protecting group, which differentiates it from other similar esters and acids.

Traditional Esterification Approaches

Sulfuric Acid-Catalyzed Reaction Systems

The Fischer esterification of trifluoroacetic acid (TFA) with ethanol is the most conventional route. Key steps include:

  • Reaction: TFA + Ethanol → ETFA + H₂O (acid-catalyzed).
  • Process:
    • Stage 1: TFA reacts with ethanol (5–10% molar excess) in concentrated sulfuric acid (98%) and toluene (solvent, bp >100°C).
    • Phase Separation: Removes aqueous sulfuric acid layer containing water and excess acid.
    • Stage 2: Additional TFA and sulfuric acid drive equilibrium toward ETFA.
    • Stage 3: Distillation yields ETFA (>95% purity).

Optimized Parameters:

ParameterValueImpact
Ethanol excess5–10% molarMaximizes TFA conversion
Solvent ratio1:1 (toluene:TFA)Prevents azeotrope formation
Temperature70–80°CBalances kinetics vs. decomposition
Sulfuric acid98% concentrationEnhances dehydration

Yield: 75.9–95%. Limitations: Corrosive sulfuric acid, acidic wastewater, and energy-intensive distillation.

Solvent-Assisted Phase Separation Techniques

Solvent engineering improves separation efficiency:

  • Toluene (non-polar, low specific gravity) partitions ETFA into the organic phase, enabling phase separation.
  • Water-Tolerant Catalysts: Polymer-supported sulfonimides (e.g., phenolsulphonic acid-formaldehyde resin) enable esterification in aqueous media without dehydrating agents.

Key Findings:

  • PAFR (porous phenolsulphonic acid-formaldehyde resin) achieves 96% conversion in water-containing systems.
  • Solvent choice modulates liquid-liquid phase separation (

Physical Description

Liquid

XLogP3

1.2

Boiling Point

61.0 °C

LogP

1.18 (LogP)

UNII

A6TZK6X11X

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.73%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (50.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (53.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (55.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (18.99%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

383-63-1

Wikipedia

Ethyl trifluoroacetate

General Manufacturing Information

All other basic organic chemical manufacturing
Acetic acid, 2,2,2-trifluoro-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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